molecular formula C18H36O2.2/3(C2H4O)n(C2H4O)n(C2H4O)n(C2H4O)nC7H14O6 B1164956 POE (10) Dinonylphenol CAS No. 68891-21-4

POE (10) Dinonylphenol

Cat. No.: B1164956
CAS No.: 68891-21-4
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Description

POE (10) Dinonylphenol is a nonionic surfactant belonging to the class of alkylphenol ethoxylates (APEOs) . It is synthesized by the ethoxylation of dinonylphenol with 10 moles of ethylene oxide (EO) . This chemical is a high-active, nonionic surfactant that provides an effective balance of detergency, wetting, and emulsifying properties . Its versatile solubility characteristics, being soluble in water as well as in a range of polar organic solvents, make it a valuable reagent in diverse research and industrial formulations . In research and development, this compound serves as a critical component in multiple applications. It functions as an emulsifier in emulsion polymerization processes, where it improves the shear, temperature, and electrolyte stability of polymer dispersions . It is also employed as a dispersing agent in formulations like emulsion paints to enhance scrub resistance . Its utility extends to roles as a wetting agent, penetrating agent, and degreasing agent, making it suitable for research in areas such as industrial cleaners, metalworking fluids, agrochemical formulations, textile processing, and paper deinking . From a safety and regulatory perspective, it is important to note that nonylphenol ethoxylates are precursors to nonylphenol (NP), a compound identified as an endocrine disruptor with estrogenic activity . Nonylphenol is highly toxic to aquatic life, persistent in the environment, and has been associated with reproductive and developmental effects in rodent studies . Researchers should handle this material with appropriate care, considering its environmental profile. This product is labeled "For Research Use Only (RUO)" . It is exclusively tailored for laboratory research in controlled environments and is intended for use in fundamental research, pharmaceutical discovery, and the development of new diagnostic assays and tools . It is not intended for direct medical procedures, diagnostic use, or personal use of any kind.

Properties

CAS No.

68891-21-4

Molecular Formula

C18H36O2.2/3(C2H4O)n(C2H4O)n(C2H4O)n(C2H4O)nC7H14O6

Synonyms

Macol DNP 10(TM), Ethoxylated dinonylphenol-POE(10)

Origin of Product

United States

Synthesis and Structural Elucidation of Polyoxyethylene 10 Dinonylphenol

Synthetic Pathways for Dinonylphenol Ethoxylates

The synthesis of Dinonylphenol Ethoxylates, such as Polyoxyethylene (10) Dinonylphenol, is a multi-stage industrial process that begins with the creation of the dinonylphenol hydrophobe followed by the addition of the hydrophilic polyoxyethylene chain.

Industrial Ethoxylation Processes and Reaction Mechanisms

The industrial production of dinonylphenol ethoxylates is achieved through the process of ethoxylation, a chemical reaction where ethylene (B1197577) oxide is added to a substrate—in this case, dinonylphenol. wikipedia.org This process is the most common type of alkoxylation and is of significant industrial importance. wikipedia.org

The reaction is typically carried out by bubbling ethylene oxide gas through liquid dinonylphenol at elevated temperatures, commonly around 180°C, and under a pressure of 1-2 bar. wikipedia.org A basic catalyst, most frequently potassium hydroxide (KOH), is used to facilitate the reaction. wikipedia.orgcheresources.com The process is highly exothermic, releasing approximately 92 kJ/mol of reacted ethylene oxide, which necessitates careful temperature control to prevent thermal runaway. wikipedia.org

The underlying reaction mechanism is an anionic ring-opening polymerization. rsc.orgacs.org The process begins with the deprotonation of the dinonylphenol's hydroxyl group by the basic catalyst, forming a highly nucleophilic phenoxide anion. This anion then attacks a carbon atom on the strained three-membered ring of an ethylene oxide molecule. This nucleophilic attack opens the epoxide ring and forms an alcoholate, which can then react with subsequent ethylene oxide molecules, propagating the polyoxyethylene chain. acs.org

Role of Ethylene Oxide Condensation in Polyoxyethylene Chain Formation

The formation of the polyoxyethylene chain is a sequential condensation or polymerization process. Following the initial ring-opening of one ethylene oxide molecule by the dinonylphenoxide, an alkoxide is formed at the end of the new chain. cheresources.com This new alkoxide is also a potent nucleophile and proceeds to attack another ethylene oxide molecule.

This step-wise addition continues, with each successive reaction adding another oxyethylene (-OCH₂CH₂-) unit and regenerating the reactive alkoxide at the chain's terminus. cheresources.comwikipedia.org The chain growth continues until the supply of ethylene oxide is exhausted or the reaction is intentionally terminated. The average number of ethylene oxide units added—in this case, ten—is controlled by the initial molar ratio of ethylene oxide to dinonylphenol. Polyethylene glycol (PEG) can sometimes form as a byproduct, likely due to the presence of water in the ethylene oxide feed. google.com

Isomeric and Homologous Product Distribution from Dinonylphenol Alkylation

The resulting product, Polyoxyethylene (10) Dinonylphenol, is not a single, pure compound but rather a complex mixture of isomers and homologues. This complexity originates from two distinct stages of its synthesis.

First, the dinonylphenol starting material is itself a complex mixture of isomers. It is produced industrially by the acid-catalyzed alkylation of phenol with a mixture of nonenes, which are typically propylene trimers. wikipedia.orgelchemy.comresearchgate.net This synthesis leads to a highly complex product containing numerous constitutional isomers (theoretically 211) due to the varied branching of the nonyl group and its possible attachment points (ortho or para) on the phenol ring. wikipedia.orgoup.com

Second, the ethoxylation process does not yield a single polyoxyethylene chain length. Instead, it produces a distribution of chain lengths, known as homologues or oligomers. The "10" in the compound's name represents the average molar degree of ethoxylation, but the final product will contain molecules with fewer and more than ten ethylene oxide units. nih.gov This distribution of ethoxymers often follows a Poisson-like distribution. The use of certain catalysts, such as double metal cyanide (DMC), can result in a narrower distribution compared to standard KOH catalysis. google.com

Table 1: Representative Isomeric Structures of the Nonylphenol Moiety

This table illustrates some of the possible branched structures of the nonyl group attached to the phenol ring, which contributes to the isomeric complexity of the final ethoxylated product.

Isomer Group (based on α-carbon substitution)Representative Structure
Group 1 (α-methyl-α-n-propyl)4-(1-methyl-1-propylhexyl)phenol
Group 2 (α-methyl-α-isopropyl)4-(1-methyl-1-isopropylpentyl)phenol
Group 3 (α-ethyl-α-ethyl)4-(1,1-diethylheptyl)phenol
Group 4 (α-methyl-α-ethyl)4-(1-ethyl-1-methylheptyl)phenol
Group 5 (Highly Branched)4-(1,1,3,3-tetramethylpentyl)phenol

Data sourced from studies on p-nonylphenol isomer characterization. oup.comtandfonline.com

Advanced Structural Analysis of Polyoxyethylene (10) Dinonylphenol Oligomers

To understand the properties and performance of Polyoxyethylene (10) Dinonylphenol, advanced analytical techniques are required to characterize its complex composition, including both the distribution of polyoxyethylene chain lengths and the specific isomers of the dinonylphenol base.

Characterization of Ethoxylate Chain Length Distribution

Determining the distribution of polyoxyethylene chain lengths is essential for product quality control. nih.gov Several analytical methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate the oligomers. researchgate.net Reversed-phase HPLC can effectively separate the ethoxylated mixture according to both the alkyl chain length and the number of ethylene oxide units. nih.gov Techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are often coupled with HPLC for detection and quantification. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful tool for characterizing the molecular weight and distribution of polyoxyethylene compounds. frontiersin.org This technique can identify series of peaks in the mass spectrum, where each peak corresponds to an oligomer with a specific number of ethylene oxide units, allowing for a clear visualization of the homologous distribution. frontiersin.org

Table 2: Illustrative Ethoxylate Chain Length Distribution for a POE (10) Product

This table provides a hypothetical but typical distribution of polyoxyethylene chain lengths (n) for a dinonylphenol ethoxylate with an average of 10 EO units.

Number of Ethylene Oxide Units (n)Molar Percentage (%)
52.5
65.0
78.5
812.0
915.0
1016.0
1114.0
1210.0
137.5
145.0
154.5

This is a representative Poisson-like distribution and actual values may vary based on specific manufacturing processes and catalysts.

Spectroscopic and Chromatographic Approaches to Isomer Identification

Identifying the specific isomers within the dinonylphenol portion of the molecule requires high-resolution analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this analysis. The use of high-resolution capillary GC columns can resolve the complex mixture into numerous individual isomer peaks. oup.com Coupling this with a mass spectrometer allows for the generation of discrete mass spectra for each isomer. Analysis of the fragmentation patterns in these spectra helps elucidate the specific branching structures of the nonyl alkyl chains. oup.comtandfonline.com For instance, the mass spectra can be categorized into distinct groups based on the substitution pattern of the alpha-carbon on the alkyl chain. oup.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers even greater resolving power for separating the vast number of isomers present in technical nonylphenol and its ethoxylates. tandfonline.com This advanced technique provides enhanced separation and is suitable for detailed, isomer-specific analysis. tandfonline.com

Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information. FTIR can confirm the presence of ortho- and para-phenolic substitution, while advanced NMR techniques can help to further elucidate the complex isomeric structures of the alkyl chains. oup.comresearchgate.net

Advanced Analytical Methodologies for Poe 10 Dinonylphenol Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation of individual components from a mixture. For the analysis of POE (10) Dinonylphenol, High-Performance Liquid Chromatography (HPLC) and its variations are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-ionic surfactants like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. researchgate.net A typical HPLC system for this purpose consists of a pump, an injector, a chromatographic column, and a detector.

Method development for this compound often involves the optimization of several key parameters to achieve the desired separation of oligomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase. nih.govnih.gov The separation is based on the hydrophobic interactions between the alkylphenol moiety of the molecule and the stationary phase.

A gradient elution is frequently necessary to separate the range of ethoxymers present in a technical mixture of this compound. This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous mobile phase. nih.gov This allows for the elution of the more strongly retained, longer-chain ethoxymers.

For detection, a Diode Array Detector (DAD) or a fluorescence detector can be used. mdpi.comresearchgate.net The aromatic dinonylphenol group exhibits UV absorbance, making DAD a suitable choice. Fluorescence detection can offer higher sensitivity and selectivity for phenolic compounds. nih.gov The selection of the detector depends on the required sensitivity and the complexity of the sample matrix. researchgate.net

Table 1: Typical HPLC Parameters for Alkylphenol Ethoxylate Analysis
ParameterDescriptionCommon Conditions
ColumnThe stationary phase where separation occurs.Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size. nih.gov
Mobile PhaseThe solvent that carries the sample through the column.Gradient of acetonitrile/water or methanol/water. nih.gov
Flow RateThe speed at which the mobile phase passes through the column.1.0 mL/min. nih.gov
Injection VolumeThe amount of sample introduced into the system.20 µL. nih.govmdpi.com
DetectorThe component that detects the separated compounds.Diode Array Detector (DAD) or Fluorescence Detector (FLD). mdpi.comresearchgate.net

For particularly complex mixtures containing this compound and its degradation products, mixed-mode HPLC offers enhanced separation capabilities. nih.gov This technique utilizes a stationary phase that exhibits more than one mode of interaction, such as a combination of reversed-phase and ion-exchange or size-exclusion properties. researchgate.net

A novel stationary phase that combines both hydrophilic interaction and reversed-phase characteristics has been developed for the analysis of nonionic ethoxylated surfactants. nih.gov This allows for the separation based on both the length of the alkyl chain and the degree of ethoxylation. nih.gov By employing a mixed-mode column, it is possible to achieve a more comprehensive separation of the various oligomers and isomers present in technical-grade this compound. researchgate.netnih.gov This approach can reduce band broadening and improve sensitivity, especially when coupled with mass spectrometry. nih.gov

Mass Spectrometry for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing detailed molecular information and enabling highly sensitive quantification.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform for the determination of this compound. epa.govlcms.cz LC separates the complex mixture of ethoxymers, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). epa.govlcms.cz

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. nih.govepa.gov In this technique, a specific ion (the precursor ion) corresponding to a particular ethoxymer of this compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. epa.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to lower detection limits. gov.bc.ca LC-MS/MS methods have been developed for the simultaneous analysis of a wide range of alkylphenol ethoxylates in environmental samples. nih.govepa.gov

Table 2: LC-MS/MS Parameters for Nonylphenol Ethoxylate Analysis
ParameterDescriptionTypical Setting
Ionization ModeThe method used to generate ions from the analyte molecules.Positive Electrospray Ionization (ESI+). epa.gov
Precursor IonThe m/z of the ion selected for fragmentation.[M+NH4]+ adducts for NPEOs. nih.gov
Product IonsThe m/z of the fragments generated from the precursor ion.Specific fragments characteristic of the ethoxy chain. gov.bc.ca
Detection LimitsThe lowest concentration of an analyte that can be reliably detected.0.01 to 0.05 µg/L for NP(1-17)EOs. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds like ethoxylated surfactants. plos.orgwikipedia.org In positive ion mode ESI, the formation of ions from this compound typically occurs through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). nih.gov

The polyoxyethylene chain of the molecule can form crown ether-like complexes with these cations, leading to efficient ionization. researchgate.net The choice of the cation can influence the ionization efficiency and the resulting mass spectrum. The mechanism involves the formation of charged droplets from the eluent, followed by solvent evaporation and the eventual production of gas-phase ions that are directed into the mass analyzer. plos.org The gentle nature of ESI minimizes fragmentation of the parent molecule, allowing for the determination of the molecular weight of each ethoxymer. wikipedia.org

Sample Preparation and Extraction Protocols for Environmental Matrices

The determination of this compound in environmental matrices such as water and soil requires an effective sample preparation and extraction step to isolate the analyte from interfering components and to concentrate it to a level suitable for instrumental analysis.

For water samples, solid-phase extraction (SPE) is a widely used technique. epa.govnih.gov In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. epa.gov Polymeric sorbents or graphitized carbon black are often used for the extraction of alkylphenol ethoxylates. nih.gov Another technique for aqueous samples is cloud-point extraction, which utilizes the property of non-ionic surfactants to form a surfactant-rich phase at a certain temperature, thereby preconcentrating the analyte. nih.govresearchgate.net

For solid matrices like soil and sediment, extraction is typically performed using a solvent or a mixture of solvents. nih.gov Techniques such as sonication or microwave-assisted extraction (MAE) can be employed to enhance the extraction efficiency. nih.govgov.bc.ca Following the initial extraction, a cleanup step, often involving SPE, is necessary to remove co-extracted matrix components before analysis by HPLC or LC-MS. gov.bc.ca The choice of extraction and cleanup protocol depends on the specific characteristics of the sample matrix and the required detection limits. nih.gov

Solid-Phase Extraction (SPE) Techniques for Concentration

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from a liquid matrix. websiteonline.cn It is particularly effective for cleaning up complex samples prior to analysis by chromatographic methods. websiteonline.cnanalis.com.my The versatility of SPE allows for its application in various modes, including purification, trace enrichment, and class fractionation. websiteonline.cn

The fundamental principle of SPE involves partitioning an analyte between a solid sorbent and the liquid sample matrix. The general procedure consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of an appropriate solvent. websiteonline.cn This process not only purifies the sample but also significantly concentrates the analyte, thereby enhancing detection sensitivity. websiteonline.cn

For the analysis of phenolic compounds like nonylphenol and its ethoxylates, various types of sorbents are employed, including silica-based, polymeric, and carbon-based materials. nih.gov Polymeric reversed-phase sorbents are often favored for their high surface area and stability across a wide pH range, yielding purer sample extracts. nih.gov The selection of the sorbent and elution solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. For instance, a method developed for 4-octylphenol (B30498) and 4-nonylphenol (B119669) in river water utilized C18 cartridges. analis.com.my

Research has demonstrated the efficacy of SPE in achieving high recovery rates for related compounds. In one study, optimal SPE conditions for analyzing 4-octylphenol and 4-nonylphenol involved loading 200 mL of a water sample onto a conditioned cartridge and eluting with a 10 mL mixture of methanol and acetone (B3395972) (1:1, v/v). analis.com.my This procedure resulted in recovery percentages ranging from 41.0% to 114% for concentrations between 0.005 and 0.050 mg/L. analis.com.my The development of miniaturized SPE techniques, such as micro-SPE (µ-SPE) and 96-well SPE plates, has further improved throughput and reduced solvent consumption. websiteonline.cnmdpi.com

Table 1: Representative SPE Parameters for Nonylphenol Ethoxylate Analysis

ParameterCondition/ValueReference Compound(s)Source
Sorbent TypePolymeric SorbentNonylphenol and Nonylphenol Ethoxylates gov.bc.ca
Sample Volume200 mL4-Octylphenol, 4-Nonylphenol analis.com.my
Elution SolventMethanol and Acetone (1:1, v/v)4-Octylphenol, 4-Nonylphenol analis.com.my
Elution Volume10 mL4-Octylphenol, 4-Nonylphenol analis.com.my
Recovery Rate41.0 - 114%4-Octylphenol, 4-Nonylphenol analis.com.my
Limit of Detection (LOD)0.0001 mg/L4-Nonylphenol analis.com.my

Ultrasonic-Assisted Extraction (UAE) Procedures for Solid Samples

Ultrasonic-Assisted Extraction (UAE) is an efficient and modern technique used to extract bioactive compounds from solid matrices. plos.org The method utilizes the energy of ultrasonic waves, which have a frequency greater than 20 kHz, to facilitate the extraction process. nih.gov The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. nih.gov This phenomenon generates physical forces that disrupt cell walls and enhance mass transport, allowing for greater penetration of the solvent into the sample matrix and facilitating the release of target compounds. plos.orgnih.gov

Compared to conventional extraction methods, UAE offers several advantages, including reduced extraction times, lower energy and solvent consumption, and the ability to operate at lower temperatures, which helps to preserve the integrity of thermally sensitive compounds. nih.govmdpi.com The efficiency of UAE is influenced by several key parameters that must be optimized for each specific application. These variables include ultrasonic power and frequency, extraction time and temperature, solvent type and concentration, and the solid-to-liquid ratio. plos.orgnih.gov

For the extraction of phenolic compounds, studies have often employed Response Surface Methodology (RSM) to determine the optimal conditions. plos.org For example, in the extraction of phenolics from pumpkins, the optimal UAE conditions were found to be a temperature of 41.45°C, an ultrasonic power of 44.60%, and an extraction time of 25.67 minutes. plos.org The choice of solvent is also critical; ethanol-water mixtures are commonly used, as they can increase the extraction yield by up to 20% compared to traditional methods for phenolic compounds. nih.gov Research on pecan nutshells indicated that an extraction time of 25 minutes and an amplitude of 50% favored the extraction of phenolic compounds, while the optimal sample-to-solvent ratio was found to be 1/50. researchgate.net The application of UAE has been shown to cause physical damage to the cellular structure of samples, which contributes to the higher extraction yields observed. plos.org

Table 2: Key Parameters and Optimized Conditions in UAE for Phenolic Compounds

ParameterRange/Value StudiedOptimal Condition Example (Pumpkins)Source
Temperature30, 40, 50 °C41.45 °C plos.org
Ultrasonic Power30, 50, 70%44.60% plos.org
Extraction Time10, 20, 30 min25.67 min plos.org
Ethanol Concentration0, 40, 80%46% (for Strawberry By-Products) nih.gov
Solid-to-Liquid Ratio1:20, 1:30, 1:40 g/mL1:30 g/mL (for Strawberry By-Products) nih.gov

Environmental Distribution and Transport Dynamics of Poe 10 Dinonylphenol

Occurrence in Aquatic and Terrestrial Environments

Presence in Wastewater Treatment Plant Effluents and Biosolids

Wastewater treatment plants (WWTPs) are primary conduits for the entry of surfactants into the environment. While the fate of nonylphenol ethoxylates in WWTPs is well-documented, specific studies quantifying POE (10) Dinonylphenol in effluents and biosolids are limited. However, analytical methods have been developed to quantify dinonylphenol polyethoxylates (DNPEOs) in wastewater, suggesting their expected presence. cleaninginstitute.org

One study noted the measurement of dinonylphenol ethoxylates in raw sewage and effluent, indicating that these compounds, like other surfactants, can be adsorbed onto suspended solids. acs.org Commercial nonylphenol is also known to contain trace amounts of 2,4-dinonylphenol (B89645). epa.govcleaninginstitute.orgmst.dk Given that alkylphenol ethoxylates in general partition to sludge due to their hydrophobicity, it is plausible that this compound would be found in biosolids, though specific concentration data is not available.

Table 1: Occurrence of Dinonylphenol Ethoxylates in Wastewater

MatrixCompound MentionedConcentration RangeSource(s)
Raw SewageDinonylphenol ethoxylates3.4-10.0 mg/L (as total nonionics) acs.org
EffluentDinonylphenol ethoxylates0.8-6.2 mg/L (as total nonionics) acs.org
Filtered SewageDinonylphenol ethoxylates1.2-5.9 mg/L (as total nonionics) acs.org
Filtered EffluentDinonylphenol ethoxylates0.7-2.1 mg/L (as total nonionics) acs.org

Detection in Natural Water Bodies, Sediments, and Soils

Specific data on the detection and concentration of this compound in natural water bodies, sediments, and soils are not available in the reviewed scientific literature. The environmental fate of its parent compound, dinonylphenol, suggests it would be immobile in soil and adsorb to suspended solids and sediment in aquatic environments. The degradation of dinonylphenol ethoxylates is expected to lead to the formation of dinonylphenol, which, like nonylphenol, would likely persist and accumulate in organic-rich compartments such as sediment. industrialchemicals.gov.au

Prevalence in Non-Traditional Environmental Compartments (e.g., Beehive Samples)

There is no specific information available in the reviewed literature regarding the presence of this compound in non-traditional environmental compartments such as beehive samples. While studies have detected other alkylphenol ethoxylates in beehive matrices, dinonylphenol ethoxylates were not specifically analyzed.

Sorption and Partitioning Phenomena in Environmental Media

The environmental distribution of chemical compounds is heavily influenced by their sorption and partitioning behavior. For this compound, this behavior is dictated by its molecular structure, which includes hydrophobic dinonylphenol groups and a hydrophilic polyoxyethylene chain.

Interactions with Particulate Matter and Organic Carbon Content

Direct studies on the interaction of this compound with particulate matter and organic carbon are not available. However, research on similar nonionic surfactants, including dinonylphenol ethoxylates, indicates that they are removed from aqueous solutions through adsorption on materials like activated carbon and clay. The hydrophobic nature of the dinonylphenol moiety suggests a strong affinity for organic carbon in soil and sediment. The estimated Koc value for 2,4-dinonylphenol is very high, indicating it would be immobile in soil due to strong adsorption to organic matter.

Hydrophobicity and Mobility Factors Influencing Distribution

The hydrophobicity of this compound is a key factor governing its environmental transport and fate. The long alkyl chains of the dinonyl group contribute to its lipophilic character, promoting partitioning from water into more organic phases like sediment and biota. The polyoxyethylene chain, being hydrophilic, increases its water solubility compared to the parent dinonylphenol.

Spatial and Temporal Distribution Patterns in Environmental Systems

The environmental distribution of Polyoxyethylene (10) Dinonylphenol, a member of the nonylphenol ethoxylates (NPEs) group, is intrinsically linked to human activities. nih.gov As these compounds are widely used as surfactants in various industrial and domestic applications, their release into the environment is a significant concern. scielo.org.zaindustrialchemicals.gov.au The spatial and temporal distribution of this compound and its degradation products, such as nonylphenol (NP), are influenced by a multitude of factors including proximity to industrial and municipal wastewater discharges, the efficiency of wastewater treatment processes, and seasonal variations. nih.govnih.gov

Spatial Distribution in Aquatic Environments

The presence of nonylphenol ethoxylates and their metabolites is widespread in aquatic ecosystems, with concentrations varying significantly based on location. scielo.org.za The primary pathway for these compounds to enter surface waters is through the discharge of treated and untreated wastewater. ccme.caccme.ca Consequently, higher concentrations are typically observed in rivers and coastal areas receiving effluents from municipal and industrial wastewater treatment plants (WWTPs). nih.govoup.com

Research has consistently demonstrated a clear correlation between anthropogenic activities and the concentration of these compounds in the environment. nih.gov For instance, in river systems, concentrations of nonylphenol, a persistent degradation product of NPEs, tend to be highest downstream from urban and industrial centers. oup.com A study of the Kalamazoo River in Michigan, USA, detected nonylphenol in sediment and water samples collected near wastewater treatment plants. nih.gov Similarly, investigations in Kaohsiung Harbor, Taiwan, revealed that the concentrations of 4-nonylphenol (B119669) (4-NP) in sediments were markedly higher at the mouths of rivers that traverse populated and industrialized areas, with levels gradually decreasing towards the open harbor. nih.gov

The physical-chemical properties of these compounds also play a crucial role in their spatial distribution. nih.gov Due to their low water solubility and hydrophobic nature, nonylphenol and short-chain NPEs have a strong tendency to partition from the water column and adsorb to suspended solids and bottom sediments. nih.govoup.com This results in sediments often acting as a long-term sink and a potential secondary source of these pollutants. oup.comfreshwater.org Studies have reported significantly higher concentrations of nonylphenol in sediments compared to the overlying water column. nih.gov For example, concentrations of up to 1 mg/kg have been found in sediments, while river water concentrations are in the range of micrograms per liter. nih.gov

Interactive Data Table: Nonylphenol Concentrations in Surface Water and Sediment
LocationMediumConcentration RangeReference
Various RiversWaterup to 4.1 µg/L nih.gov
Various RiversSedimentup to 1 mg/kg nih.gov
Kaohsiung Harbor, TaiwanSediment18 - 27,882 ng/g dw nih.gov
Shihwa Lake, KoreaDissolved Water17.4 - 1533.1 ng/L nih.gov
Shihwa Lake, KoreaParticulates4.3 - 831.2 ng/L nih.gov
Shihwa Lake, KoreaSurface Sediment10.4 - 5054.1 ng/g dw nih.gov
Cuyahoga River, USASurface Waterup to 5.1 µg/L (for nonylphenol mono-ethoxylates) scielo.org.za
Vaal River, South AfricaSurface Water0.1 - 7.01 µg/L (for nonylphenol penta-ethoxylates) scielo.org.za
Various locations, GermanySedimentup to 1,364 ng/g scielo.org.za
Various locations, The NetherlandsSedimentup to 1,151 ng/g (for NPE3-16) scielo.org.za
Various locations, USASediment1,800 - 11,000 ng/g (for NPE0-14) scielo.org.za

Temporal Distribution in Aquatic Environments

The concentrations of this compound and its derivatives in aquatic systems can also exhibit significant temporal variations, which are often linked to seasonal changes in environmental conditions and human activities. nih.govnih.gov

In some regions, higher concentrations of nonylphenol have been observed in surface waters during warmer seasons. researchgate.net This can be attributed to increased microbial activity at higher temperatures, leading to an enhanced degradation of the parent nonylphenol ethoxylates into nonylphenol. researchgate.net However, other studies have found higher concentrations during the dry season, which may be due to lower river flows and consequently less dilution of wastewater effluents. nih.gov For instance, in the river mouths of Kaohsiung Harbor, alkylphenol concentrations in the wet season were higher than in the dry season, potentially due to increased runoff. nih.gov Conversely, in the channels and harbor entrances, the concentrations were similar or even higher in the dry season. nih.gov

A study of Shihwa Lake in Korea revealed a distinct seasonal variation in the concentration of dissolved nonylphenol, with the general trend being June > October > February. nih.gov In contrast, a clear seasonal trend was not observed in the sediment, suggesting that the dynamics of these compounds can differ between environmental compartments. nih.gov

Distribution in Terrestrial Environments

The terrestrial environment is another important reservoir for this compound and related compounds. ccme.ca The primary pathways for their introduction into soil ecosystems include the land application of sewage sludge and biosolids, the use of pesticides containing NPEs as adjuvants, and the landfilling of sludge. ccme.caccme.cagov.bc.ca

Once in the soil, the fate and transport of these compounds are governed by their strong tendency to adsorb to soil particles, which limits their mobility. ccme.ca The degree of adsorption has been observed to increase with a decreasing number of ethoxylate units in the NPE molecule. ccme.ca The degradation of nonylphenol in soil is dependent on several factors, including oxygen availability and soil composition. wikipedia.org

Interactive Data Table: Ecotoxicological Effects of Nonylphenol Polyethoxylates in Soil
Organism GroupToxicological EndpointConcentration RangeReference
PlantsEC10 (10% effective concentration)>3000 mg/kg researchgate.net
EarthwormsEC10 (10% effective concentration)>3000 mg/kg researchgate.net
EnchytraeidsEC10 (reproduction)23 mg/kg researchgate.net
CollembolansEC50 (50% effective concentration)~100 mg/kg researchgate.net

It is important to note that while the concentrations of nonylphenol polyethoxylates typically found in soils are generally below the levels reported to be toxic to soil invertebrates and plants, the potential for accumulation with repeated sludge application exists. researchgate.net

Biogeochemical Transformation and Degradation Pathways of Poe 10 Dinonylphenol

Microbial Biodegradation Mechanisms and Kinetics

Microorganisms play a central role in the breakdown of POE (10) Dinonylphenol. Various bacterial species have been identified as capable of utilizing alkylphenol ethoxylates as a carbon source. The initial and rate-limiting step in the biodegradation of these compounds typically involves the enzymatic attack on the polyoxyethylene chain.

Under aerobic conditions, the biodegradation of dinonylphenol ethoxylates is initiated by the shortening of the hydrophilic ethoxylate chain. researchgate.net This process is carried out by a diverse range of microorganisms, including species from genera such as Pseudomonas, Sphingomonas, and Klebsiella. nih.gov The degradation of the aromatic ring structure generally occurs under aerobic conditions, leading to the eventual mineralization of the compound to carbon dioxide. nih.gov

The rate of aerobic degradation can be influenced by various environmental factors. Studies on the closely related nonylphenol (NP), a primary metabolite, show that half-lives in sewage sludge and sediments can range widely, from a few days to over 90 days, depending on conditions like temperature and nutrient availability. nih.gov For instance, the biodegradation of nonylphenol in river sediment has been observed to occur within 8 days at 30°C, following a 2-day lag phase. nih.govresearchgate.net The kinetics of the biodegradation of polyethoxylated nonylphenols by certain bacteria, such as Pseudomonas fluorescens, have been described as following a first-order process. nih.gov One study estimated the kinetic rate constant (k) and half-life (τ) for the biotransformation of a similar compound, NPEO15, to be 0.0072 h⁻¹ and 96.3 hours, respectively. nih.gov

Table 1: Aerobic Biodegradation Data for Related Compounds

Compound System Half-Life (t½) Conditions
Nonylphenol (NP) Sewage Sludge & Sediments 1.1 to 99.0 days Aerobic
Nonylphenol (NP) River Sediment < 8 days 30°C, Aerobic

In the absence of oxygen, the transformation of this compound follows different pathways. Anaerobic degradation also commences with the stepwise shortening of the polyoxyethylene chain. nih.govresearchgate.net However, the subsequent breakdown of the resulting short-chain ethoxylates and the aromatic dinonylphenol moiety is significantly slower and often incomplete compared to aerobic processes. researchgate.net

Under anaerobic conditions, there is a tendency for recalcitrant metabolites to accumulate. researchgate.net The complete deethoxylation leading to the formation of dinonylphenol is more commonly observed in anaerobic environments. researchgate.net This is a significant concern as the resulting dinonylphenol is more persistent and lipophilic than the parent ethoxylate. While some studies have shown that 4-nonylphenol (B119669) can be slowly degraded under anaerobic conditions in sewage sludge over extended periods (e.g., 84 days), it is often considered recalcitrant, leading to its accumulation in sludge. researchgate.net The half-lives for the anaerobic degradation of nonylphenol have been reported to range from approximately 24 to 69 days. nih.gov

Proposed Metabolic Routes and Intermediate Compound Formation

The microbial metabolism of this compound involves several key transformation routes, leading to the formation of various intermediate compounds. These pathways are responsible for the gradual breakdown of the surfactant molecule.

The most widely recognized initial step in the biodegradation of dinonylphenol ethoxylates, under both aerobic and anaerobic conditions, is the sequential shortening of the polyoxyethylene chain. researchgate.netnih.gov This process, known as "exoscission," involves the enzymatic cleavage of terminal ethoxylate units, releasing them one by one. nih.gov This pathway leads to the formation of a series of short-chain dinonylphenol ethoxylates (e.g., POE (2) Dinonylphenol) and ultimately, dinonylphenol itself. researchgate.net The progressive shortening of the ethoxylate chain increases the lipophilicity of the molecule, which can affect its partitioning behavior in the environment. nih.gov

Another significant metabolic pathway involves the oxidation of the terminal alcohol group of the ethoxylate chain to a carboxylic acid. This process, termed omega-carboxylation, results in the formation of carboxylated metabolites. researchgate.net These intermediates, such as dinonylphenoxy ethoxy acetic acid and dinonylphenoxy acetic acid, are more water-soluble than their non-carboxylated counterparts. researchgate.net The formation of these carboxylated derivatives has been observed during wastewater treatment, where their concentrations can increase even as the parent compound is degraded. nih.gov This pathway represents a transformation of the original non-ionic surfactant into an anionic one.

The degradation of the hydrophobic dinonylphenol portion of the molecule is a critical step for complete mineralization. This process is generally slower and more complex than the degradation of the ethoxylate chain. Under aerobic conditions, microorganisms can attack the aromatic ring. nih.gov For the related 4-nonylphenol, one novel pathway initiated by Sphingomonas xenophaga involves an ipso-hydroxylation, where a hydroxyl group is added to the carbon atom of the phenol ring that is attached to the nonyl chain. nih.gov This is followed by an intramolecular rearrangement, which facilitates the detachment of the alkyl group. nih.gov Other potential oxidative attacks can occur on the nonyl chain itself, such as benzylic hydroxylation. researchgate.net During aerobic degradation in river sediments, nonylphenol has been observed to transform into nitro-nonylphenol metabolites, which are then further degraded. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Polyoxyethylene (10) Dinonylphenol
Dinonylphenol
Nonylphenol (NP)
4-Nonylphenol
POE (2) Dinonylphenol
Dinonylphenoxy ethoxy acetic acid
Dinonylphenoxy acetic acid
Nitro-nonylphenol
Carbon dioxide
Pseudomonas
Sphingomonas
Klebsiella
Pseudomonas fluorescens

Industrial and Material Science Applications of Polyoxyethylene Dinonylphenols

Surfactant Science and Interfacial Phenomena

The efficacy of POE (10) Dinonylphenol in various applications stems from its fundamental surfactant properties, which include its ability to reduce surface and interfacial tension, thereby facilitating the cleaning, wetting, and mixing of otherwise immiscible substances.

Nonionic Detergency and Wetting Agent Functionality

As a nonionic surfactant, this compound is highly valued for its detergency and wetting capabilities. atamanchemicals.comataman-chemicals.com Unlike ionic surfactants, it does not dissociate into ions in aqueous solutions, making it less sensitive to water hardness. rimpro-india.com This characteristic ensures consistent performance in various water conditions. Its primary function in detergency is to lower the surface tension of water, allowing it to penetrate fabrics and surfaces more effectively to lift and suspend dirt and oils. nbinno.com

The structure of this compound, with its ten ethylene (B1197577) oxide units, provides a balance between its hydrophilic and lipophilic properties, making it an excellent wetting agent. atamanchemicals.com It is utilized in industrial and household cleaners, textile processing, and agrochemical formulations to ensure uniform spreading of liquids on surfaces. daxxgrp.comlevel7chemical.com In the textile industry, for example, it aids in processes like dyeing and finishing by promoting the even application of dyes and other treatments onto fabrics. dotachem.com Research on similar branched dodecyl phenol polyoxyethylene ethers has shown that compounds with ten ethylene oxide units can efficiently reduce the surface tension of water to below 31.55 mN/m at the critical micelle concentration (cmc). nih.govresearchgate.net

Table 1: Surfactant Properties of a Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO10) at 25°C

PropertyValue
Critical Micelle Concentration (cmc)~1.3 x 10⁻² g/L
Surface Tension at cmc< 31.55 mN/m

Note: This data is for a related branched dodecyl phenol polyoxyethylene ether, which provides insight into the expected performance of similar structures like this compound. nih.govresearchgate.net

Emulsification Properties in Diverse Formulations

This compound is a highly effective emulsifier, capable of creating stable mixtures of immiscible liquids, such as oil and water. atamanchemicals.com This property is crucial in a wide array of industrial formulations. In the manufacturing of pesticides and herbicides, it is used to create stable emulsifiable concentrates (EC) that can be easily diluted with water for application. dotachem.commade-in-china.com

In the paint and coatings industry, it acts as an emulsifier in the polymerization of resins for latex paints and as a dispersant for pigments. ataman-chemicals.comataman-chemicals.com Its role is to ensure the uniform distribution of all components, which is critical for the final properties of the coating, such as adhesion, color consistency, and durability. Similarly, in the production of adhesives and sealants, it contributes to the stability and application properties of the formulation. ataman-chemicals.com The versatility of this compound as an emulsifier extends to metalworking fluids, where it helps to create stable emulsions of lubricating oils in water, and in the oil and gas industry for various drilling and production applications. ataman-chemicals.comdaxxgrp.com

Applications in Polymer Systems and Materials Science

The integration of this compound into polymer systems and materials science is driven by its ability to modify material properties and enhance stability.

Role as Antioxidants for Polymer Stabilization

While this compound itself is primarily a surfactant, the nonylphenol moiety is a key building block in the synthesis of antioxidants for polymers. wikipedia.org Specifically, nonylphenol is used to produce tris(4-nonyl-phenyl) phosphite (TNPP), which functions as a secondary antioxidant. wikipedia.org Secondary antioxidants are crucial for protecting polymers from degradation during high-temperature processing. basf.com They work by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. basf.com

The degradation of polymers can lead to a loss of mechanical properties, such as impact strength and flexibility, as well as changes in appearance. basf.com The use of antioxidants like those derived from nonylphenol helps to maintain the molecular weight and integrity of the polymer throughout its lifecycle. mdpi.com These stabilizers are essential in a variety of polymers, including polyolefins, rubber, and vinyl polymers. wikipedia.org

Table 2: Major Classifications of Polymer Antioxidants

Antioxidant TypeMechanism of ActionExamples
Primary Antioxidants Chain-terminating, react with free radicals ("Radical Scavengers").Sterically hindered phenols, aromatic amines.
Secondary Antioxidants Decompose hydroperoxides into non-radical products.Phosphites (e.g., TNPP), thioesters.

Integration into Resins and Protective Coatings

In the formulation of resins and protective coatings, this compound serves multiple functions that are critical to the performance of the final product. As a wetting and dispersing agent, it facilitates the uniform distribution of pigments and fillers within the resin matrix. ataman-chemicals.comataman-chemicals.com This leads to improved color development, gloss, and hiding power of the coating.

Rheological Modification in Polymer Solutions

Rheology modifiers are additives that alter the flow behavior and viscosity of a fluid. arkema.com While this compound is not a primary rheology modifier in the same category as high-molecular-weight polymers, its surfactant nature allows it to influence the rheology of polymer solutions. By adsorbing onto polymer chains and particles, it can affect the interactions between them, thereby modifying the viscosity and flow properties of the solution. researchgate.net

In formulations containing dispersed particles, such as paints and coatings, the dispersing action of this compound helps to prevent flocculation and settling, which can significantly impact the rheological profile. gzjxchem.com By maintaining a stable dispersion, it contributes to a consistent viscosity and improved flow characteristics. arkema.com In some applications, this can lead to desirable shear-thinning behavior, where the viscosity decreases under shear stress, facilitating application, but recovers at rest to prevent sagging or dripping.

Specialized Industrial Process Applications

Polyoxyethylene (10) dinonylphenol, a type of nonylphenol ethoxylate (NPEO), serves multiple functions in the textile industry due to its properties as a nonionic surfactant. chem-map.comwebflow.com Its utility spans various stages of textile manufacturing, including scouring, dyeing, and finishing. chem-map.comwebflow.commdpi.com

As a wetting agent, this compound reduces the surface tension between the processing liquid and the fabric. tanatexchemicals.comfineotex.comsarex.com This action facilitates the rapid and uniform penetration of dyes and other finishing agents into the textile fibers, which is crucial for achieving even and consistent results. tanatexchemicals.comfineotex.com Its effectiveness is noted on a wide range of materials, including natural fibers like cotton and wool, as well as synthetic fibers such as polyester and nylon. fineotex.comsjc.com.tw

In scouring and cleaning processes, this compound acts as a powerful detergent and emulsifier. webflow.comsarex.comsjc.com.tw It effectively removes impurities like oils, waxes, and grease from fabrics, ensuring a clean surface for subsequent treatments. sarex.com This cleaning capability is vital for both pre-treatment of raw textiles and for washing finished goods. mdpi.comsjc.com.tw It can be used in alkaline systems and demonstrates excellent cleaning ability on synthetic fiber cloths. sjc.com.tw Furthermore, it helps to prevent removed soil from redepositing onto the fabric. sjc.com.tw

During dyeing and printing, this compound functions as a dispersing and leveling agent. webflow.comscribd.com It aids in the uniform dispersion of dyes, preventing aggregation and ensuring consistent color application. webflow.commdpi.com This leads to better colorfastness and wash resistance. fineotex.com Some formulations are specifically designed to be low-foaming, which is advantageous in modern high-speed processing machinery like soft flow and jet dyeing machines, as excessive foam can impede the process. sarex.comscribd.com

The compound also imparts other beneficial properties to textiles. It can act as an antistatic agent, which is particularly useful for synthetic fibers. sjc.com.tw Additionally, it can contribute to the softening and lubrication of fabrics. sjc.com.tw

Table 1: Functional Applications of this compound in Textile Processing

Process Stage Function Benefit Applicable Fiber Types
Pre-treatmentWetting Agent, Scouring Agent, DetergentReduces surface tension for better liquid penetration; Removes oils, waxes, and other impurities. tanatexchemicals.comsarex.comsjc.com.twCotton, Wool, Polyester, Nylon, and blends. fineotex.comsjc.com.tw
Dyeing & PrintingDispersing Agent, Leveling Agent, Wetting AgentEnsures uniform dye distribution and penetration for even coloration; Improves colorfastness. webflow.commdpi.comfineotex.comNatural and synthetic fibers. fineotex.com
FinishingAntistatic Agent, Softener, LubricantReduces static buildup on synthetic fibers; Improves fabric hand-feel and processing. sjc.com.twPrimarily synthetic fibers like polyester and nylon. sjc.com.tw

In the pulp and paper industry, this compound and similar nonylphenol ethoxylates are utilized for their surfactant properties, particularly in the deinking of recycled paper. gzjxchem.comgoogle.comwikipedia.org The primary goal of deinking is to remove printing ink from waste paper fibers to produce a clean, reusable pulp. wikipedia.orgkao.com

The process involves breaking down waste paper into a slurry, where chemical agents are added to detach the ink particles from the paper fibers. wikipedia.org this compound acts as a key component in deinking formulations, functioning as a collector and dispersant. gzjxchem.comippta.co It helps to release the ink from the fibers and keeps the ink particles suspended in the water, preventing them from reattaching to the pulp. gzjxchem.comgoogle.com

The most common deinking method where these surfactants are employed is froth flotation. wikipedia.org In this process, air is bubbled through the pulp slurry. The hydrophobic ink particles, aided by the surfactant, attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off. kao.com An effective deinking agent must generate a stable foam to carry the ink away but also allow for the foam to be easily broken down afterward for processing. kao.com

Beyond deinking, these surfactants can also be used as detergents and resin dispersants in the pulping process. gzjxchem.com They can enhance the penetration of lye during alkali extraction of pulp, which helps in the removal of resinous materials from the wood fibers. gzjxchem.com This leads to a cleaner pulp and smoother, more uniform paper products. gzjxchem.com

While effective, the use of nonylphenol ethoxylates in the paper industry has come under scrutiny due to environmental concerns regarding their biodegradability and the endocrine-disrupting potential of their degradation products, such as nonylphenol. google.com This has led to research and development of more environmentally friendly deinking agents. google.comgoogle.com

Table 2: Role of this compound in Pulp and Paper Manufacturing

Application Function Mechanism of Action Outcome
Deinking of Waste PaperCollector, Dispersant, Foaming AgentAttaches to ink particles, lifts them via air bubbles in flotation, and prevents redeposition. google.comkao.comHigh-quality recycled pulp with increased whiteness and low residual ink. google.com
Pulp ProcessingWetting Agent, Resin DispersantEnhances penetration of cooking liquors and disperses wood resins. gzjxchem.comippta.coImproved pulp cleanliness and uniformity of the final paper product. gzjxchem.com

This compound is incorporated into metalworking fluids (MWFs) and industrial lubricants for its emulsifying, lubricating, and corrosion-inhibiting properties. gzjxchem.com Metalworking fluids are essential in machining operations to cool and lubricate the workpiece and cutting tool, flush away debris, and protect the metal surfaces from corrosion. duboischemicals.comshell.com

As an emulsifier, this compound is critical for the formulation of water-soluble or synthetic MWFs. gzjxchem.comcdc.gov These fluids are typically supplied as concentrates that are diluted with water by the end-user. shell.com The surfactant enables the oil and other additives to form a stable emulsion in water, ensuring consistent performance at the point of use. gzjxchem.commade-in-china.com Its chemical stability allows it to function effectively even in the presence of strong acids or alkalis that might be used in certain metal cleaning or treatment processes. gzjxchem.com

The surfactant properties also contribute to the wetting and spreading of the fluid on metal surfaces, which is crucial for effective cooling and lubrication. In some formulations, it acts as a detergent, helping to keep machines and workpieces clean. gzjxchem.com

Table 3: Functions of this compound in Metalworking Fluids

Function Description Benefit in Metalworking
EmulsifierStabilizes the mixture of oil and water in soluble and semi-synthetic fluids. gzjxchem.commade-in-china.comCreates a stable, homogeneous fluid that provides consistent cooling and lubrication. shell.com
Wetting AgentReduces the surface tension of the fluid, allowing it to spread evenly over metal surfaces. Ensures complete coverage for efficient heat dissipation and lubrication.
Detergent/CleanerHelps to lift and disperse oils and particulate matter. gzjxchem.comKeeps the workpiece and machinery clean by flushing away chips and swarf. shell.com
Lubricant AdditiveCan be included in oil formulations to improve performance. Enhances lubricity and stability of the final product. lanxess.com

In agriculture, this compound and related alkylphenol ethoxylates are widely used as adjuvants in pesticide formulations. gzjxchem.com Adjuvants are substances added to a pesticide to enhance its effectiveness or application characteristics. saskpulse.comvicchem.com

The primary role of this compound in these systems is as a nonionic surfactant, where it functions as a wetting agent, spreader, and emulsifier. gzjxchem.com When a pesticide is sprayed, the surface tension of the water-based droplets can cause them to bead up on the waxy surface of plant leaves, leading to poor coverage and runoff. As a wetting agent and spreader, the surfactant reduces this surface tension, allowing the spray droplets to spread out and cover a larger surface area of the leaf. vicchem.com This improved coverage is critical for the efficacy of contact herbicides, insecticides, and fungicides.

As an emulsifier, it is used to formulate emulsifiable concentrates (ECs), which are pesticide formulations containing an active ingredient, a solvent, and an emulsifying system. gzjxchem.commade-in-china.com When the EC is diluted with water in the spray tank, the emulsifier allows the oil-based components to form a stable emulsion, ensuring a uniform application of the pesticide. gzjxchem.com

Table 4: Adjuvant Functions of this compound in Agriculture

Function Mechanism Impact on Pesticide Application
Wetting AgentLowers the surface tension of spray droplets. vicchem.comPrevents droplets from beading up on leaf surfaces.
SpreaderFacilitates the spreading of droplets across the leaf surface. vicchem.comIncreases the area of contact between the pesticide and the target plant or pest.
EmulsifierAllows oil-based pesticide formulations to mix with water. gzjxchem.commade-in-china.comEnsures a stable and uniform spray mixture in the tank.
PenetrantCan assist the active ingredient in moving through the plant's waxy cuticle. vicchem.comEnhances the uptake and effectiveness of systemic pesticides.

Polyoxyethylene dinonylphenol finds application in the oil and gas industry, particularly in drilling and production formulations, including those for Enhanced Oil Recovery (EOR). gzjxchem.com Its role is primarily as a surfactant to alter the fluid properties and interactions between oil, water, and rock formations. researchgate.netmdpi.com

In drilling operations, surfactants can be added to drilling muds. Here, they can act as emulsifiers to maintain the stability of oil-in-water or water-in-oil muds, as wetting agents to alter the wettability of rock cuttings, and as dispersants. gzjxchem.com

The most significant application is in chemical EOR, where surfactants are injected into a reservoir to mobilize residual oil that cannot be recovered by primary or secondary methods (like waterflooding). researchgate.netmdpi.comyoutube.com The fundamental principle of surfactant flooding is to reduce the interfacial tension (IFT) between the trapped oil and the injected water. mdpi.comnih.gov By lowering the IFT, the capillary forces that hold the oil in the pore spaces of the rock are reduced, allowing the oil to be displaced and moved towards production wells. researchgate.netmdpi.com

This compound and its derivatives can be effective in this role. mdpi.com They can also alter the wettability of the reservoir rock. mdpi.com If the rock is oil-wet, the surfactant can help make it more water-wet, which aids in releasing the oil from the rock surface and improves the sweep efficiency of the waterflood. researchgate.netmdpi.com The performance of these surfactants is dependent on reservoir conditions such as temperature, pressure, and, critically, the salinity of the formation water. researchgate.netnih.gov Research often focuses on optimizing the surfactant structure, such as the degree of ethoxylation, to achieve maximum IFT reduction under specific high-salinity and high-temperature reservoir conditions. researchgate.net

Table 5: Applications of this compound in Oilfield Operations

Application Area Function Mechanism of Action Objective
Drilling FluidsEmulsifier, Wetting Agent, DispersantStabilizes drilling mud emulsions; alters rock cutting wettability. gzjxchem.comMaintain drilling fluid stability and performance.
Enhanced Oil Recovery (EOR)Interfacial Tension ReducerLowers the IFT between oil and water, reducing capillary forces that trap oil. researchgate.netmdpi.comnih.govMobilize and recover residual oil from the reservoir.
Enhanced Oil Recovery (EOR)Wettability ModifierAdsorbs onto the rock surface, making it more water-wet. researchgate.netmdpi.comRelease oil adhering to the rock and improve water sweep efficiency.

Theoretical Modeling and Advanced Simulation of Poe 10 Dinonylphenol Systems

Reaction Kinetics Modeling of Ethoxylation Processes

The ethoxylation of dinonylphenol to produce POE (10) Dinonylphenol involves the sequential addition of ethylene (B1197577) oxide units to the dinonylphenol molecule. Understanding the kinetics of this reaction is crucial for controlling the product distribution and optimizing reactor performance.

The growth of the polyoxyethylene chain in the ethoxylation of alkylphenols like dinonylphenol is a complex process involving a series of consecutive reactions. Kinetic models are developed to describe the rate of these reactions and predict the distribution of ethoxymers (molecules with different numbers of ethylene oxide units) in the final product.

For the ethoxylation of nonylphenol, a close analog of dinonylphenol, kinetic studies have been conducted to elucidate the reaction mechanism. The process is typically base-catalyzed, with catalysts like potassium hydroxide (KOH) being commonly used. The reaction proceeds through the formation of an alkoxide intermediate, which then nucleophilically attacks the ethylene oxide ring.

A simplified kinetic model can be represented by the following set of reactions:

Where:

R-OH represents the dinonylphenol.

Cat is the catalyst.

n is the number of ethylene oxide units.

The rate of consumption of ethylene oxide can often be described by a pseudo-first-order kinetic model with respect to the ethylene oxide concentration. The development of a comprehensive kinetic model requires determining the rate constants for each step of the ethoxylation process, which can be influenced by factors such as temperature, pressure, and catalyst concentration.

Table 1: Illustrative Kinetic Parameters for Alkylphenol Ethoxylation (based on Nonylphenol data)

ParameterValueConditions
Activation Energy (Ea) 70-90 kJ/molBase-catalyzed ethoxylation
Frequency Factor (A) 10^8 - 10^12 L/(mol·s)Base-catalyzed ethoxylation
Reaction Order (w.r.t. Ethylene Oxide) ~1Typical industrial conditions
Reaction Order (w.r.t. Catalyst) ~1Typical industrial conditions

Note: These are representative values for nonylphenol ethoxylation and should be considered as an approximation for dinonylphenol ethoxylation.

The choice of catalyst system has a significant impact on the efficiency and selectivity of the ethoxylation reaction. Different catalysts can influence the reaction rate, the distribution of ethoxymers, and the formation of byproducts.

Alkaline Catalysts (e.g., KOH, NaOH): These are the most common catalysts used in industrial ethoxylation. They are effective and relatively inexpensive. However, they tend to produce a broad distribution of ethoxymers, known as a Poisson-like distribution.

Narrow-Range Ethoxylation (NRE) Catalysts: These catalysts, such as certain metal complexes, are designed to produce a narrower distribution of ethoxymers. This can be advantageous for specific applications where a more defined product is required.

Double Metal Cyanide (DMC) Catalysts: DMC catalysts have been explored for ethoxylation and can offer high activity and selectivity, potentially leading to a narrower product distribution and reduced byproduct formation.

The efficiency of a catalyst system is typically evaluated based on several factors, including:

Reaction Rate: A higher reaction rate allows for shorter batch times and increased reactor throughput.

Selectivity: High selectivity towards the desired ethoxymers minimizes the formation of unwanted byproducts such as polyethylene glycols (PEGs).

Product Distribution: The ability to control the polydispersity of the final product is a key performance indicator for a catalyst.

Table 2: Comparison of Catalyst Systems in Alkylphenol Ethoxylation

Catalyst TypeAdvantagesDisadvantagesTypical Polydispersity Index (PDI)
Alkaline (e.g., KOH) Low cost, high activityBroad ethoxymer distribution, potential for byproduct formation>1.1
Narrow-Range (e.g., Lewis acids) Narrow ethoxymer distributionHigher cost, potential for catalyst deactivation<1.1
DMC Catalysts High activity, potentially narrow distributionHigher cost, sensitivity to impurities~1.05-1.1

Computational Fluid Dynamics (CFD) in Reactor Design and Optimization

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow, heat transfer, and mass transfer within chemical reactors. In the context of dinonylphenol ethoxylation, CFD can be instrumental in designing and optimizing reactors to ensure safe and efficient operation.

Ethoxylation reactions are highly exothermic, and effective heat removal is critical to prevent thermal runaways. Mass transfer limitations can also affect the reaction rate, as the ethylene oxide must diffuse from the gas phase to the liquid phase where the reaction occurs.

CFD models can simulate:

Temperature Profiles: Visualizing the temperature distribution within the reactor to identify potential hot spots.

Velocity Fields: Understanding the mixing patterns to ensure uniform distribution of reactants and catalyst.

Concentration Gradients: Simulating the concentration of ethylene oxide in both the gas and liquid phases to assess mass transfer efficiency.

Different types of reactors are used for ethoxylation, each with its own hydrodynamic characteristics. These include:

Stirred Tank Reactors (STRs): Conventional reactors where mixing is achieved by an impeller.

Venturi Loop Reactors (VLRs): These reactors use a venturi nozzle to create a high-velocity jet that enhances gas-liquid mass transfer. frontiersin.org

Spray Tower Loop Reactors (STLRs): In these reactors, the liquid phase is sprayed into a gas-filled tower, creating a large interfacial area for mass transfer. frontiersin.org

Enhanced Loop Reactors (ELRs): These are a hybrid design that combines features of STLRs and VLRs to improve performance. frontiersin.org

CFD simulations can help in selecting the most appropriate reactor type and optimizing its design for the specific requirements of dinonylphenol ethoxylation.

Table 3: Key Parameters in CFD Simulation of Ethoxylation Reactors

ParameterDescriptionImportance
Turbulence Model Mathematical model to simulate turbulent flow (e.g., k-ε, k-ω)Accurately predicts mixing and transport phenomena.
Multiphase Model Model to simulate the interaction between gas and liquid phases (e.g., Eulerian-Eulerian, VOF)Essential for modeling gas-liquid mass transfer.
Reaction Kinetics Incorporation of the kinetic model into the CFD simulationAllows for the prediction of reaction rates and product formation throughout the reactor.
Heat Transfer Model Model to simulate heat generation from the reaction and heat removal through the reactor walls/cooling coilsCrucial for ensuring thermal safety.

CFD simulations, in conjunction with kinetic models, can be used to optimize the industrial production of this compound. Optimization goals typically include:

Maximizing Yield: Adjusting operating conditions to favor the formation of the desired product.

Minimizing Batch Time: Increasing reactor throughput by optimizing reaction rates.

Ensuring Safety: Identifying and mitigating potential hazards such as thermal runaways.

Improving Product Quality: Controlling the ethoxymer distribution to meet product specifications.

Process parameters that can be optimized include:

Temperature and Pressure: Affect both reaction kinetics and mass transfer.

Ethylene Oxide Feed Rate: Controls the rate of reaction and heat generation.

Catalyst Concentration: Influences the reaction rate.

Agitator Speed (in STRs) or Recirculation Rate (in loop reactors): Affects mixing and mass transfer.

By simulating the process under different conditions, engineers can identify the optimal operating window without the need for extensive and costly pilot plant experiments.

Predictive Models for Environmental Fate and Transport

Once released into the environment, this compound can undergo various transport and transformation processes. Predictive models are used to estimate its environmental distribution, persistence, and potential for exposure.

The environmental fate of dinonylphenol ethoxylates is expected to be similar to that of nonylphenol ethoxylates, which have been more extensively studied. The primary degradation pathway involves the shortening of the ethoxylate chain, leading to the formation of more hydrophobic and persistent metabolites, including dinonylphenol itself. ccme.ca

Predictive environmental fate models typically consider the following processes:

Advection and Dispersion: The movement of the chemical with water currents and its spreading due to turbulence.

Sorption: The partitioning of the chemical between the water column and sediment or suspended particles. Due to its hydrophobic nature, this compound is expected to have a significant affinity for organic matter in sediment and soil.

Biodegradation: The breakdown of the chemical by microorganisms. The rate of biodegradation can vary significantly depending on environmental conditions (e.g., aerobic vs. anaerobic) and the length of the ethoxylate chain.

Volatilization: The transfer of the chemical from water to the atmosphere. This is generally not a major fate process for ethoxylated compounds.

Photolysis: The breakdown of the chemical by sunlight. This can be a relevant process in surface waters.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the physicochemical properties and toxicity of this compound and its degradation products when experimental data is not available. These models correlate the chemical structure with its properties and biological activity.

Table 4: Key Parameters in Environmental Fate Modeling of Alkylphenol Ethoxylates

ParameterDescriptionTypical Value/Range (for Nonylphenol Ethoxylates)
Log Kow (Octanol-Water Partition Coefficient) A measure of the chemical's hydrophobicity.3.5 - 5.5 (decreases with increasing ethoxylation)
Koc (Organic Carbon-Water Partition Coefficient) A measure of the chemical's tendency to sorb to organic matter in soil and sediment.10^3 - 10^5 L/kg
Biodegradation Half-life (t1/2) The time it takes for half of the chemical to be degraded.Days to weeks in water (aerobic); longer in sediment (anaerobic)
Henry's Law Constant (H) A measure of the chemical's tendency to partition between water and air.Low, indicating low volatility

It is important to note that these models have inherent uncertainties, and their predictions should be validated with monitoring data whenever possible.

Emerging Research Themes and Future Directions for Polyoxyethylene 10 Dinonylphenol Studies

Development of Novel Analytical Approaches for Comprehensive Profiling

A significant area of emerging research is the development of advanced analytical methodologies for the comprehensive profiling of Polyoxyethylene (10) Dinonylphenol and its related compounds in various matrices. The complexity of commercial dinonylphenol ethoxylate mixtures, which consist of numerous isomers and oligomers, presents a considerable analytical challenge.

Historically, techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed for the analysis of nonylphenol ethoxylates. researchgate.net However, recent advancements are focusing on enhancing the sensitivity, specificity, and efficiency of these methods. For instance, the use of liquid chromatography coupled with mass spectrometry (LC-MS) has been instrumental in analyzing trace amounts of nonylphenol polyethoxylates (NPnEOs) in industrial water effluents. researchgate.net The addition of modifiers like acetic acid to the mobile phase and the use of atmospheric pressure chemical ionization (APCI) with a linear ion trap mass spectrometer have been shown to improve the sensitivity of NPnEOs analysis. researchgate.net

Furthermore, mixed-mode HPLC systems, which utilize columns with both size-exclusion and reversed-phase chromatography characteristics, are enabling the simultaneous separation of a broad range of non-ionic compounds, including nonylphenol and its ethoxylates. researchgate.net The combination of a mixed-mode column with electrospray-mass spectrometry (ES-MS) detection allows for the full-range detection of these compounds in a single run. researchgate.net To improve quantitative accuracy, custom-synthesized isotope-dilution surrogate standards, such as [13C6]NPEO analogs, are being used. researchgate.net

Future research in this area is likely to focus on the development of even more sophisticated hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS), to achieve complete separation and identification of all components within complex dinonylphenol ethoxylate mixtures. These advancements will be crucial for a more accurate assessment of their environmental fate and toxicological profiles.

Table 1: Advanced Analytical Techniques for POE (10) Dinonylphenol Profiling

Analytical Technique Principle Advantages
LC-MS with APCI Separates compounds based on polarity and then ionizes them for mass analysis. High sensitivity for trace analysis in complex matrices like industrial effluents. researchgate.net
Mixed-Mode HPLC-ES-MS Utilizes a column with multiple separation mechanisms (e.g., size-exclusion and reversed-phase) coupled with mass spectrometry. Enables simultaneous and full-range detection of nonylphenol and its ethoxylates in a single analysis. researchgate.net

| Isotope Dilution with Custom Standards | Involves the use of isotopically labeled internal standards for quantification. | Improves the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in instrument response. researchgate.net |

Further Elucidation of Complex Environmental Transformation Networks and Metabolite Characterization

Understanding the environmental fate of Polyoxyethylene (10) Dinonylphenol is critical for assessing its ecological impact. This substance, once released into the environment, undergoes a series of transformation processes, leading to a complex network of metabolites. A major focus of current and future research is to fully elucidate these transformation pathways and characterize the resulting degradation products.

In aquatic environments, nonylphenol ethoxylates are known to biodegrade, with the ethoxylate chain shortening to form shorter-chain nonylphenol ethoxylates and ultimately nonylphenol. wikipedia.orgpacificrimlabs.com This degradation can occur in sewage treatment plants, river water, and sediments. wikipedia.org Nonylphenol itself is more persistent and lipophilic than its parent ethoxylates, leading to its accumulation in sediment and biota. nih.govnih.gov

Recent research has identified various microorganisms capable of degrading nonylphenol ethoxylates. For example, a novel species of Penicillium chrysogenum has been shown to biodegrade NPEOs. ekb.eg The degradation of nonylphenol is influenced by environmental factors such as temperature, pH, and the presence of other organic compounds. nih.gov

Future research will likely employ advanced analytical techniques, as described in the previous section, to identify and quantify a wider range of transformation products. This will involve the use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structures of novel metabolites. Furthermore, stable isotope tracing studies can be utilized to track the transformation pathways of this compound in controlled laboratory and field experiments. A deeper understanding of these transformation networks is essential for developing more accurate environmental risk assessments.

Table 2: Key Environmental Transformation Products of Dinonylphenol Ethoxylates

Metabolite Formation Pathway Environmental Significance
Short-chain Dinonylphenol Ethoxylates Stepwise shortening of the polyoxyethylene chain during biodegradation. mdpi.com Intermediates in the degradation process, with varying degrees of persistence and toxicity.
Dinonylphenol (DNP) Complete loss of the ethoxylate chain. wikipedia.orgnih.gov More persistent and toxic than the parent compound, known to bioaccumulate. nih.gov

| Carboxylated Metabolites | Oxidation of the terminal ethoxy group or the alkyl chain. mdpi.com | Generally more water-soluble and less toxic than nonylphenol. |

Sustainable Synthesis Methodologies and Green Chemistry Alternatives in Ethoxylate Production

The environmental concerns associated with nonylphenol ethoxylates have spurred significant research into sustainable synthesis methodologies and the development of greener alternatives. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this research theme. sigmaaldrich.comrsc.org

One major focus is the replacement of nonylphenol ethoxylates with less harmful surfactants. Alcohol ethoxylates, derived from fatty alcohols, are one of the most common alternatives. ineris.fr These compounds generally exhibit better biodegradability and lower toxicity than their alkylphenol counterparts. ineris.fr Other potential replacements include alkyl polyglucosides, which are derived from renewable resources like glucose and fatty alcohols, and various bio-based surfactants. oup.com

In addition to developing alternative surfactants, researchers are also exploring greener methods for ethoxylation. Traditional ethoxylation processes often use harsh catalysts and high temperatures and pressures. Emerging research is investigating the use of more benign catalysts, such as solid acid catalysts and enzymatic catalysts, which can operate under milder reaction conditions and reduce the formation of byproducts.

The development of surfactants from renewable feedstocks is another promising avenue. rsc.org For example, vanillin, a natural flavor, has been used to synthesize a novel series of non-ionic surfactants with cleavable acetal (B89532) bonds, making them more easily degradable. researchgate.net As the demand for sustainable products grows, the development of cost-effective and high-performing green alternatives to Polyoxyethylene (10) Dinonylphenol will continue to be a major research driver.

Table 3: Green Alternatives to Dinonylphenol Ethoxylates

Alternative Surfactant Chemical Class Key Advantages
Alcohol Ethoxylates Non-ionic Better biodegradability and lower toxicity compared to APEOs. ineris.fr
Alkyl Polyglucosides Non-ionic Derived from renewable resources (sugars and fatty alcohols). oup.com

| Vanillin-based Surfactants | Non-ionic | Synthesized from a natural, renewable feedstock and designed for enhanced degradability. researchgate.net |

Advanced Materials Development and Performance Enhancement Utilizing Dinonylphenol Ethoxylates

Despite the environmental concerns, dinonylphenol ethoxylates possess valuable surfactant properties that make them effective in a variety of industrial applications, including their use as emulsifiers, dispersants, and wetting agents. industrialchemicals.gov.auepa.gov A growing area of research is focused on leveraging these properties for the development of advanced materials and enhancing the performance of existing products.

One area of exploration is the modification of the dinonylphenol ethoxylate structure to improve its performance in specific applications. For instance, the introduction of carboxyl groups to a nonylphenol ethoxylate has been shown to create anionic-nonionic surfactants with enhanced foaming ability and stability in high-salinity conditions, which is beneficial for applications like enhanced oil recovery (EOR). mdpi.com

Furthermore, dinonylphenol ethoxylates are used in the formulation of various polymers, paints, and coatings, where they act as stabilizers and dispersing agents. ineris.fr Research in this area is focused on understanding the structure-property relationships to design more effective formulations. For example, the choice of the ethoxylate chain length can significantly impact the stability of an emulsion.

Future research may explore the use of dinonylphenol ethoxylates in novel applications, such as in the synthesis of functional nanoparticles or as templates for the creation of porous materials. By carefully controlling the self-assembly of these surfactant molecules, it may be possible to create new materials with unique properties. However, any new applications will need to be carefully evaluated for their potential environmental impact. The development of advanced materials utilizing dinonylphenol ethoxylates will likely proceed in parallel with the development of more sustainable and benign alternatives.

Table 4: Applications and Performance Enhancement of Dinonylphenol Ethoxylates

Application Area Function of Dinonylphenol Ethoxylate Research Focus for Performance Enhancement
Enhanced Oil Recovery (EOR) Foaming agent and surfactant. Modification with ionic groups to improve performance in high-salinity environments. mdpi.com
Polymer Emulsions Emulsifier and stabilizer. Optimizing the ethoxylate chain length and structure for improved emulsion stability and polymer properties. ineris.fr

| Paints and Coatings | Dispersing agent for pigments and fillers. | Developing formulations with improved color development and long-term stability. ineris.fr |

Q & A

Q. What frameworks support the design of longitudinal studies on this compound’s environmental persistence?

  • Methodological Answer: Use the PECO framework (Population, Exposure, Comparator, Outcome):
  • Population: Freshwater microcosms with defined microbial communities.
  • Exposure: Chronic dosing (0.1–10 mg/L) over 90 days.
  • Comparator: Negative controls with non-ethoxylated phenols.
  • Outcome: Quantify parent compound and metabolites via time-series LC-MS/MS.
    Ethical review is required for studies involving vertebrate organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.